1-[2-(3,4-Dichlorophenyl)ethyl]piperazine
Description
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine, commonly referred to as BD-1063 (CAS: 150208-28-9), is a piperazine derivative featuring a 3,4-dichlorophenyl ethyl side chain and a methyl group at the 4-position of the piperazine ring. It is a selective sigma-1 (σ1) receptor antagonist with high affinity (Ki = 9.0 nM for σ1) and moderate selectivity over sigma-2 (σ2) receptors (Ki = 437 nM) . BD-1063 has been extensively studied for its role in modulating neurotransmitter systems, particularly in attenuating cocaine-induced motor stimulation and dystonia in preclinical models . Its structural backbone, characterized by electron-withdrawing chlorine substituents and a rigid piperazine core, contributes to its pharmacological profile and receptor interaction dynamics.
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINIGBJQWGIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-27-8 | |
| Record name | 1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The core synthetic strategy involves the nucleophilic substitution or coupling of a piperazine ring with a 2-(3,4-dichlorophenyl)ethyl moiety. The key step is typically the reaction of a piperazine derivative with a 3,4-dichlorophenyl-containing alkyl halide or a related electrophile under controlled conditions.
Method Based on Piperazine Alkylation
A common approach involves alkylation of piperazine with 2-(3,4-dichlorophenyl)ethyl halides:
- The piperazine nitrogen acts as a nucleophile.
- The 2-(3,4-dichlorophenyl)ethyl moiety is introduced via alkyl halides such as bromides or chlorides.
- The reaction is carried out in an inert solvent (e.g., isopropyl alcohol or other suitable solvents) under controlled temperature to avoid side reactions.
- The product is isolated as either the free base or as a hydrochloride salt after acidification.
This approach is supported by patent disclosures describing the preparation of related piperazine compounds, where the reaction conditions are optimized for yield and purity.
Detailed Procedure from Patent Literature
According to a detailed patent method:
- The reaction involves trans 4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine or related intermediates.
- The amine is reacted with a carbonic acid derivative or (thio)carbamoylchloride to form carbamide derivatives, but the key intermediate involves the piperazine linked to the 3,4-dichlorophenyl ethyl group.
- The reaction mixture is stirred at low temperatures (0 to -10°C) initially to control reactivity.
- After reaction completion, aqueous dilution and acidification to pH 2-4 with hydrochloric acid converts the base to the hydrochloride salt.
- The mixture is concentrated and stirred to precipitate the product, which is then isolated by filtration.
- This method achieves high yields (up to 95%) and high purity without the need for additional recrystallization steps.
- Reaction times vary but optimized procedures reduce them significantly compared to earlier methods (from 48 hours to a few hours).
Alternative Route Using Ester Hydrolysis
A related synthetic route involves preparing ethyl 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetate followed by hydrolysis to the corresponding acetic acid derivative, which can be converted to the target compound or used as an intermediate:
- Ethyl 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetate is synthesized via alkylation.
- Hydrolysis is performed using sodium hydroxide solution at 50°C overnight.
- Acidification with hydrochloric acid at low temperature precipitates the acid form.
- This method yields about 87% of the ester intermediate and provides a pathway to further functionalized derivatives.
Summary of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nucleophile | Piperazine or substituted piperazine | Free base or salt forms |
| Electrophile | 2-(3,4-Dichlorophenyl)ethyl halide or derivative | Bromide or chloride preferred |
| Solvent | Isopropyl alcohol, inert solvents | Controls reaction rate and purity |
| Temperature | 0 to -10°C (initial), then room temperature | Low temperature reduces side reactions |
| Reaction time | 0.5 to 3 hours (optimized) | Longer times reduce yield and purity |
| Work-up | Aqueous dilution, acidification to pH 2-4 | Forms hydrochloride salt for isolation |
| Yield | Up to 95% | High yield with optimized protocols |
| Purification | Filtration after precipitation | No recrystallization required in optimized methods |
Analysis of Preparation Methods
- Yield and Purity: Optimized methods from patent literature demonstrate yields up to 95%, significantly higher than earlier methods yielding 52-65%. High purity is achieved by direct precipitation of hydrochloride salts.
- Reaction Time: Improved methods reduce reaction times from nearly 48 hours to a few hours, enhancing scalability and efficiency.
- Scalability: The use of mild conditions (low temperature, common solvents) and straightforward work-up procedures support industrial-scale synthesis.
- Versatility: The methods allow for the preparation of both unsubstituted and N-substituted piperazine derivatives, expanding the scope of possible analogs.
- Environmental and Safety Considerations: Use of common solvents and mild acidification steps minimizes hazardous waste and improves safety.
Chemical Reactions Analysis
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
This compound serves as a lead structure for the synthesis of various pharmaceuticals, particularly in the development of antipsychotic and antidepressant medications. Its structural characteristics allow it to interact effectively with neurotransmitter receptors. -
Receptor Interaction Studies
Research has focused on the binding affinities of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine to various receptors, including:- Dopamine Receptors : It exhibits significant affinity for D2 receptors, making it a candidate for treating disorders like schizophrenia.
- Serotonin Receptors : Interaction with serotonin receptors suggests potential applications in mood regulation.
-
Analogs and Derivatives
The compound's unique substitution pattern allows for the exploration of various analogs that may exhibit different pharmacological profiles. For example:Compound Name Structure Features Unique Aspects 1-(2-Chlorophenyl)piperazine Chlorine substitution on phenyl Potentially lower toxicity due to fewer chlorine atoms 1-[2-(4-Fluorophenyl)ethyl]piperazine Fluorine instead of chlorine Different receptor binding profile 1-[2-(3-Methoxyphenyl)ethyl]piperazine Methoxy group on phenyl Enhanced lipophilicity affecting bioavailability 1-[2-(4-Bromophenyl)ethyl]piperazine Bromine substitution May exhibit different pharmacokinetics
Case Studies and Research Findings
- Antipsychotic Activity : A study demonstrated that derivatives of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine showed promising antipsychotic effects in animal models, indicating potential for clinical application in treating schizophrenia .
- Mood Disorders : Another research project explored its efficacy in managing depression symptoms by modulating serotonin levels through receptor interaction .
- Safety and Toxicology : Investigations into the compound's safety profile revealed that while it has therapeutic potential, careful consideration of its toxicological effects is necessary due to its chemical structure .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain.
Signal Transduction Pathways: By binding to specific receptors, it can activate or inhibit downstream signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
BD-1047
- Structure: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine.
- Key Differences: Replaces the piperazine ring with a dimethylaminoethylamine group.
- Pharmacology: Exhibits dual σ1/σ2 antagonism but with higher σ2 affinity (Ki = 14 nM for σ2 vs. 47 nM for σ1) and notable β-adrenoceptor activity, unlike BD-1063 .
- Functional Role : Less selective than BD-1063, limiting its utility in σ1-specific studies.
YZ069
- Structure : N-phenylpropyl-N′-(3,4-dichlorophenethyl)piperazine.
- Key Differences : Incorporates a phenylpropyl group on the piperazine nitrogen.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
Table 1: Binding Affinities of Halogenated Piperazine Derivatives
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| BD-1063 | 9.0 | 437 | ~48:1 |
| BD-1047 | 47 | 14 | ~0.3:1 |
| YZ069 | Not reported | Not reported | Higher lipophilicity |
Analogues with Trifluoromethyl Substitutions
1-[2-(2-(Trifluoromethyl)phenyl)ethyl]piperazine
1-(3-Trifluoromethylphenyl)piperazine
- Structure : Direct trifluoromethyl substitution on the phenyl ring.
- Pharmacology: Acts as a serotonin receptor agonist, demonstrating how minor structural changes shift receptor specificity away from σ1 targets .
Piperazine Derivatives with Heterocyclic Modifications
MT-45
- Structure : 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine.
- Pharmacology: A non-selective opioid receptor agonist with analgesic properties, structurally distinct from BD-1063 due to its cyclohexyl and diphenylethyl groups .
SA4503
Table 2: Functional Comparison of Piperazine-Based Ligands
| Compound | Primary Target | Agonist/Antagonist | Therapeutic Potential |
|---|---|---|---|
| BD-1063 | σ1 Receptor | Antagonist | Cocaine addiction, dystonia |
| SA4503 | σ1 Receptor | Agonist | Neuroprotection |
| MT-45 | Opioid Receptors | Agonist | Analgesia (discontinued) |
Biological Activity
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is a chemical compound belonging to the piperazine class, known for its diverse biological activities. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group, which enhances its pharmacological properties. The exploration of its biological activity has implications in various therapeutic areas, particularly in neuropharmacology and oncology.
Chemical Structure
The structural formula of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is represented as follows:
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been shown to bind to sigma receptors, which are implicated in various neurological processes. The binding affinity and subsequent receptor activation can lead to alterations in cellular morphology and neurotransmission.
Sigma Receptor Interaction
Research indicates that compounds with a similar structure have significant effects on sigma receptors, which play a role in modulating dopamine and serotonin pathways. For instance, studies have demonstrated that certain piperazine derivatives can influence the behavior of glioma cells via sigma receptor modulation .
Antidepressant and Anxiolytic Effects
Piperazine derivatives, including 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine, have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds may help alleviate symptoms of depression and anxiety by enhancing serotonin availability in the synaptic cleft .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of piperazine-linked compounds. For example, derivatives that incorporate piperazine moieties have been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing non-cancerous cells .
Study 1: Neuropharmacological Effects
In a study examining the effects of various piperazine derivatives on C6 glioma cells, 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine was found to significantly alter cell morphology at micromolar concentrations. The results indicated a dose-dependent relationship where increased exposure led to pronounced neurotoxic effects characterized by extensive gliosis and neuronal loss .
Study 2: Anticancer Activity
Another investigation focused on the synthesis and evaluation of piperazine-linked naphthalimide derivatives demonstrated that compounds similar to 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine exhibited selective cytotoxicity against breast cancer cell lines (4T1). The study utilized fluorescence imaging to assess cellular responses, revealing that these compounds effectively induced cell death at specific concentrations while maintaining high viability in non-cancerous fibroblast cells .
Data Summary
Q & A
Q. What are the critical controls for ensuring reproducibility in sigma receptor binding assays?
- Methodological Answer :
- Reference Ligands : Include haloperidol (sigma-1 antagonist) and DTG (sigma-2 ligand) as positive controls.
- Membrane Preparation : Use standardized protocols for tissue homogenization to ensure consistent receptor density.
- Nonspecific Binding : Measure displacement with excess cold ligand (e.g., 10 μM pentazocine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
